Triacetin-d5
Description
Significance of Stable Isotope Labeling in Biochemical Research
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to trace their journey through biological systems. creative-proteomics.commetsol.com This method allows researchers to track the metabolism, transformation, and interactions of compounds without the risks associated with radioactive isotopes. metsol.com The ability to precisely follow the fate of molecules provides deep insights into metabolic pathways, disease mechanisms, and drug efficacy. metsol.comsilantes.com
Deuterium as a Tracer Element in Biological Systems
Deuterium, a stable isotope of hydrogen, serves as an effective tracer in biological research. ontosight.aiwikipedia.org Its natural abundance is low, making its introduction into a system easily detectable. sci-hub.se By replacing hydrogen with deuterium in a molecule, scientists can follow its path through metabolic processes using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov This tracing capability is crucial for understanding the intricate workings of biological systems, from the water cycle to the migration patterns of animals. iaea.org Deuterium-labeled compounds are widely used to study metabolic pathways and have been instrumental in advancing our understanding of various diseases. ontosight.ai
Advantages of Deuterated Analogs in Metabolic and Enzymatic Studies
The use of deuterated analogs in metabolic and enzymatic studies offers several key advantages. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions where the cleavage of this bond is a rate-limiting step. tandfonline.com This "kinetic isotope effect" can lead to a longer biological half-life of a drug, potentially reducing the required dosage and frequency of administration. informaticsjournals.co.inresearchgate.net
Furthermore, deuteration can alter the metabolic profile of a compound, sometimes leading to the formation of less toxic metabolites. researchgate.netacs.org This can improve the safety and tolerability of a drug. acs.org In analytical chemistry, deuterated compounds are invaluable as internal standards for quantifying their non-deuterated counterparts due to their similar chemical properties but distinct mass. acs.org This ensures accurate and precise measurements in complex biological samples. silantes.com
Overview of Triacetin (B1683017) as a Parent Compound in Scientific Inquiry
Triacetin, also known as glyceryl triacetate, is a triglyceride formed from the esterification of glycerol (B35011) with three acetic acid molecules. wikipedia.orgebi.ac.uk It is a colorless, odorless, and viscous liquid with a variety of industrial and scientific applications. wikipedia.orgcymitquimica.com It is used as a food additive, a plasticizer, and a solvent in pharmaceutical formulations. wikipedia.orgontosight.ai In research, it serves as a valuable parent compound for the synthesis of isotopically labeled analogs like Triacetin-d5. evitachem.com
Structural Features and Core Chemical Identity of Triacetin
The chemical formula for Triacetin is C₉H₁₄O₆. wikipedia.orgnist.gov Its structure consists of a glycerol backbone with three acetate (B1210297) groups attached to the hydroxyl groups. ebi.ac.ukontosight.ai This structure gives it properties of both an ester and a glycerol molecule. ataman-chemicals.com
Table 1: Chemical and Physical Properties of Triacetin
| Property | Value |
| Molecular Formula | C₉H₁₄O₆ |
| Molar Mass | 218.20 g/mol |
| Appearance | Oily liquid |
| Density | ~1.16 g/cm³ |
| Boiling Point | 258-260 °C |
| Melting Point | 3 °C |
| Solubility in Water | 58,000 - 64,000 mg/L at 20-25 °C |
| CAS Number | 102-76-1 |
| Sources: wikipedia.orgnist.govchemicalbook.comnih.gov |
Derivation and Distinctiveness of this compound
This compound is derived from its parent compound, Triacetin, through a chemical synthesis process where five hydrogen atoms are replaced with deuterium atoms. evitachem.com This labeling is typically achieved through acetylation reactions using deuterated acetic acid or acetic anhydride (B1165640). evitachem.com The resulting molecule, with the formula C₉H₉D₅O₆, retains the core structure and chemical properties of Triacetin but has a higher molecular weight. usbio.net
This isotopic substitution is what makes this compound distinct and useful in research. The presence of deuterium allows it to be easily distinguished from the naturally occurring Triacetin in biological samples by mass-sensitive analytical instruments. evitachem.com This property is fundamental to its application as a tracer and internal standard in various scientific studies. evitachem.comchemsrc.com
Table 2: Comparison of Triacetin and this compound
| Property | Triacetin | This compound |
| Molecular Formula | C₉H₁₄O₆ | C₉H₉D₅O₆ |
| Molecular Weight | 218.20 g/mol | ~223.23 g/mol |
| CAS Number | 102-76-1 | 159510-46-0 |
| Sources: evitachem.comwikipedia.orgnist.govusbio.net |
Properties
CAS No. |
159510-46-0 |
|---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
223.236 |
IUPAC Name |
(2,3-diacetyloxy-1,1,2,3,3-pentadeuteriopropyl) acetate |
InChI |
InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i4D2,5D2,9D |
InChI Key |
URAYPUMNDPQOKB-RDBQKVEJSA-N |
SMILES |
CC(=O)OCC(COC(=O)C)OC(=O)C |
Synonyms |
1,2,3-Propane-1,1,2,3,3-d5-triol Triacetate; Glyceryl-d5 Triacetate; 1,2,3-Propanetriol Triacetate-d5; 1,2,3-Triacetoxypropane-d5; DRA 150-d5; Edenor GTA-d5; Enzactin-d5; Estol 1581-d5; Fungacetin-d5; Glycerin Triacetate-d5; Glycerol Triacetate-d5; G |
Origin of Product |
United States |
Synthetic Methodologies for Triacetin and Its Deuterated Analog
Catalytic Pathways for Glycerol (B35011) Acetylation to Triacetin (B1683017)
The acetylation of glycerol is an acid-catalyzed reaction that can proceed through either homogeneous or heterogeneous catalytic pathways. scispace.comresearchgate.netui.ac.id The reaction is a consecutive process where glycerol is first converted to monoacetin (MA), then to diacetin (B166006) (DA), and finally to triacetin (TA). analis.com.my The goal is often to maximize the yield of triacetin, which has various industrial applications. scispace.comui.ac.id
Homogeneous catalysts, such as mineral acids, are dissolved in the reaction mixture, leading to high catalytic activity. acs.orgmdpi.com
Mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄) are commonly used as homogeneous catalysts for the esterification of glycerol. ui.ac.idsdewes.org The mechanism involves the protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which increases its electrophilicity. evitachem.com Subsequently, the hydroxyl group of glycerol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate and the eventual elimination of a water molecule to form the ester. evitachem.com While effective, these mineral acids present challenges such as toxicity, corrosiveness, and difficulty in separation from the final product. ui.ac.idacs.org
To maximize the yield of triacetin in homogeneous systems, several reaction parameters are optimized. Key factors include the molar ratio of glycerol to the acetylating agent, reaction temperature, and reaction time. scispace.com For instance, studies have shown that increasing the molar ratio of acetic acid to glycerol and raising the reaction temperature can increase the conversion of glycerol. scielo.br One study identified optimum conditions for triacetin production using sulfuric acid as a catalyst to be a glycerol to acetic acid molar ratio of 1:9, a reaction temperature of 105°C, and a reaction time of 60 minutes. scispace.com Another approach to enhance triacetin yield is using acetic anhydride (B1165640) as the acetylating agent, which can lead to high selectivity under milder conditions. scielo.brresearchgate.net Microwave-assisted synthesis has also been explored to accelerate the reaction and improve yields. evitachem.comataman-chemicals.com
Table 1: Optimization of Homogeneous Catalysis for Triacetin Synthesis
| Catalyst | Acetylating Agent | Molar Ratio (Glycerol:Acid) | Temperature (°C) | Time (min) | Glycerol Conversion (%) | Triacetin Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Sulfuric Acid | Acetic Acid | 1:9 | 105 | 60 | - | 31.89 | scispace.com |
Heterogeneous catalysts exist in a different phase from the reactants and offer advantages such as easier separation from the product mixture and reduced environmental impact. researchgate.netui.ac.id
A variety of solid acid catalysts have been investigated for glycerol acetylation, including ion-exchange resins (like Amberlyst-15), zeolites, sulfated zirconia, niobic acid, and supported heteropolyacids. acs.orgmdpi.comresearchgate.net These materials possess acid sites on their surface that catalyze the esterification reaction. conicet.gov.ar For example, Amberlyst-15, a sulfonic acid-based resin, has demonstrated high activity and selectivity for triacetin. researchgate.netuad.ac.id Zeolites, with their porous structure, also act as effective catalysts, although their performance can be influenced by diffusion limitations of the bulky acetylated products within their pores. researchgate.netharvard.edu Researchers have also explored the use of catalysts derived from natural materials, such as peat clay, which can be processed to yield alumina (B75360) and silica-based catalysts. researchgate.netui.ac.id
Table 2: Performance of Various Solid Acid Catalysts in Glycerol Acetylation
| Catalyst | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Triacetin Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Amberlyst-15 | 110 | 1 | 97.52 | 89.74 | uad.ac.idscientific.net |
| Amberlyst-35 | 105 | 4 | ~100 | 25.9 | mdpi.com |
| HZSM-5/MCM-41 | - | - | 100 | >91 | harvard.edu |
| 2M H₂SO₄/γ-Al₂O₃ | 110 | 5 | 97 | 23.1 | mdpi.com |
| Silica from Peat Clay | - | - | 87.4 | - | researchgate.netui.ac.id |
| Fe-Sn-Ti(SO₄²⁻)-400 | 80 | 0.5 | 100 | 99.0 | researchgate.net |
Heterogeneous Catalysis for Triacetin Production
Solid Acid Catalysts in Glycerol Acetylation
Strategies for Deuterium (B1214612) Incorporation in Triacetin-d5 Synthesis
The synthesis of this compound, where five hydrogen atoms on the glycerol backbone are replaced with deuterium, is achieved by reacting a deuterated precursor with an acetylating agent. The general method involves the direct acetylation of the deuterated glycerol core. evitachem.comvulcanchem.com This ensures that the deuterium labels are positioned specifically on the C1, C2, and C3 atoms of the propanetriyl backbone, as indicated by synonyms such as 1,2,3-Propane-d5-triol triacetate. chemsrc.com
Precursors for Deuterium Labeling
The key to synthesizing this compound is the use of an isotopically labeled precursor that contains the deuterium atoms in the desired positions.
Glycerol-d5 : The primary precursor for introducing the deuterium label onto the backbone of the molecule is Glycerol-d5. vulcanchem.com In this molecule, the five hydrogen atoms attached to the carbon skeleton of glycerol are replaced with deuterium. The synthesis then proceeds by acetylating this deuterated glycerol. vulcanchem.com
Acetylating Agents : To complete the synthesis, non-deuterated acetylating agents are used. The most common reagents for this esterification step are:
Acetic Acid : Reacting Glycerol-d5 with acetic acid is a direct method for forming this compound. scielo.brevitachem.com
Acetic Anhydride : Acetic anhydride is often preferred as it can lead to higher yields and selectivity for the fully acetylated product, triacetin. ataman-chemicals.comscielo.br The reaction of Glycerol-d5 with acetic anhydride is an effective route for synthesis. scielo.br
The reaction between glycerol and the acetylating agent can also produce intermediate compounds like Monoacetin (glycerol monoacetate) and Diacetin (glycerol diacetate). evitachem.com
Reaction Conditions for Isotopic Enrichment
To facilitate the efficient synthesis of this compound from Glycerol-d5 and achieve high isotopic enrichment, specific reaction conditions are employed. These conditions are optimized to drive the acetylation reaction to completion, favoring the formation of the tri-substituted ester.
Catalysis: The acetylation reaction is typically catalyzed by an acid. Both homogeneous and heterogeneous catalysts are used:
Homogeneous Catalysts : Sulfuric acid is a common choice. evitachem.com
Heterogeneous (Solid Acid) Catalysts : Solid acid catalysts like Amberlyst A-15, a macroreticular polystyrene-based ion-exchange resin, are frequently used. scielo.brevitachem.com Other solid catalysts studied for this reaction include zeolites and niobium phosphate. scielo.br The use of a solid catalyst simplifies the purification process as it can be easily filtered from the reaction mixture.
Reaction Parameters: The conditions for the reaction are controlled to maximize the yield of this compound. Key parameters include:
Temperature : The reaction is typically conducted at elevated temperatures, generally in the range of 90 to 120 °C. evitachem.com Some procedures may use temperatures as high as 140 °C. google.com
Molar Ratio : An excess of the acetylating agent is used to ensure complete conversion of the glycerol precursor. Molar ratios of glycerol to acetic acid typically range from 1:3 to 1:9. scielo.brevitachem.com
Reaction Time : The duration of the reaction can vary from 30 minutes to several hours, depending on the catalyst, temperature, and reagents used. scielo.brevitachem.com For example, using Amberlyst A-35 as a catalyst at 105 °C, a reaction time of 4 hours can yield nearly 100% selectivity for triacetin. scielo.br
Alternative Methods:
Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate the reaction. evitachem.com This method provides rapid and uniform heating, which can lead to higher yields and reduced reaction times. evitachem.com For the synthesis of non-deuterated triacetin, microwave irradiation in the presence of catalytic sodium hydroxide (B78521) has been shown to produce a 99% yield. ataman-chemicals.com
The following table summarizes typical reaction conditions for the synthesis.
| Parameter | Condition | Source(s) |
| Precursors | Glycerol-d5, Acetic Acid or Acetic Anhydride | evitachem.com, vulcanchem.com, scielo.br |
| Catalysts | Sulfuric Acid, Amberlyst A-15, Zeolites | evitachem.com, scielo.br |
| Temperature | 90 - 120 °C | evitachem.com |
| Molar Ratio | 1:3 to 1:9 (Glycerol:Acetic Acid) | evitachem.com, scielo.br |
| Reaction Time | 30 - 120 minutes (or longer) | evitachem.com |
Advanced Analytical Techniques for Triacetin D5 in Research
Chromatographic Separations for Triacetin-d5 Analysis
Chromatography is a fundamental technique for separating the components of a mixture, a crucial step for accurate analysis. For this compound, both gas and liquid chromatography are extensively utilized.
Gas Chromatography (GC) Methodologies
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.
Several GC methods have been developed for the analysis of triacetin (B1683017), which are also applicable to its deuterated analog. canada.cascielo.brresearchgate.net These methods often employ a flame ionization detector (FID) for quantification. canada.cacoresta.org For instance, a common approach involves extracting the analyte with a suitable solvent, such as methanol, followed by dilution and injection into the GC system. canada.ca To enhance accuracy, an internal standard, like dimethyl phthalate, is often used. canada.ca The purity and structure of synthesized this compound can be confirmed using GC. evitachem.com
Table 1: Exemplary GC Method Parameters for Triacetin Analysis
| Parameter | Value | Reference |
| Column | Capillary or Packed Column | coresta.org |
| Injector Temperature | 250 °C | researchgate.net |
| Detector | Flame Ionization Detector (FID) | canada.cacoresta.org |
| Carrier Gas | Helium | aua.gr |
| Internal Standard | Dimethyl phthalate | canada.ca |
This table provides a general overview of typical GC parameters; specific conditions may vary based on the application and instrumentation.
Liquid Chromatography (LC) Techniques
Liquid chromatography is another cornerstone of analytical separation, particularly for compounds that are not suitable for GC due to low volatility or thermal instability. In LC, the sample is dissolved in a liquid solvent (the mobile phase) and carried through a column containing a solid stationary phase.
For the analysis of triacetin and by extension this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. nih.govnih.gov A typical RP-HPLC method might utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is often achieved using a photodiode array (PDA) detector. nih.gov The strategic incorporation of deuterium (B1214612) atoms in this compound creates a distinct mass signature that can be easily identified in analytical applications without significantly altering its chemical properties. vulcanchem.com
Mass Spectrometry (MS) for this compound Quantification and Identification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive and specific method for identifying and quantifying compounds. When coupled with chromatographic techniques, it provides a powerful tool for analyzing complex mixtures.
Role of this compound as an Internal Standard in Quantitative Metabolomics
In quantitative metabolomics, which involves the comprehensive measurement of all metabolites in a biological system, accurate quantification is paramount. This compound plays a crucial role as an internal standard. medchemexpress.com Because it is chemically identical to the endogenous triacetin but has a different mass, it can be added to a sample at a known concentration before sample processing. vulcanchem.com Any loss of analyte during extraction or analysis will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and quantification of the native analyte. nih.gov The use of stable isotope-labeled internal standards is a well-established practice to improve the accuracy and linearity of quantitative methods. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) Applications
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and metrological traceability in quantitative analysis. nih.gov In this technique, a known amount of an isotopically labeled version of the analyte, such as this compound, is added to the sample. The ratio of the unlabeled to the labeled analyte is then measured by mass spectrometry. This ratio is used to calculate the exact amount of the analyte in the original sample. IDMS is particularly valuable in clinical chemistry and reference material certification. nih.govd-nb.info The Centers for Disease Control and Prevention (CDC) has developed an ID-GC-MS reference method for total glycerides in serum, highlighting the importance of this technique. nih.gov
Coupled GC-MS and LC-MS Approaches for Metabolic Profiling
The coupling of gas or liquid chromatography with mass spectrometry (GC-MS or LC-MS) is a powerful combination for metabolic profiling studies. chromatographyonline.comresearchgate.netnih.gov These hyphenated techniques allow for the separation of complex mixtures of metabolites followed by their sensitive and specific detection and identification. chromatographyonline.comresearchgate.net
In GC-MS based metabolomics, after separation on the GC column, the eluting compounds are introduced into the mass spectrometer, which provides detailed structural information and allows for quantification. aua.grnih.govplos.org Similarly, LC-MS is widely used for the analysis of a broad range of metabolites, including those that are not amenable to GC. nih.govlcms.cz this compound can be used as an internal standard in these analyses to ensure data quality and accurate quantification of triacetin and other related metabolites. researchgate.net The development of multi-analyte methods using GC-MS/MS and LC-MS/MS allows for the quantification of numerous compounds in a single run. researchgate.net
Spectroscopic Characterization in this compound Research
Spectroscopic techniques are fundamental in the study of isotopically labeled compounds like this compound. These methods provide detailed information on the molecular structure, confirming the successful incorporation and distribution of deuterium atoms and validating the synthetic pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise location of deuterium atoms within the this compound molecule. vulcanchem.com As this compound is synthesized by the acetylation of the glycerol (B35011) backbone, NMR analysis confirms the isotopic labeling on the glyceryl moiety. evitachem.com The substitution of five hydrogen atoms with deuterium on the glycerol backbone creates a distinct spectral signature compared to its non-deuterated counterpart. vulcanchem.com Researchers utilize a combination of ¹H, ¹³C, and sometimes ²H NMR to gain a comprehensive understanding of the deuteration pattern.
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the glycerol backbone protons (typically seen in standard triacetin) are expected to be absent or significantly diminished in intensity. vulcanchem.com The remaining prominent signals would be from the six protons of the three acetyl groups, which remain un-deuterated. The integration of these signals against any residual proton signals on the backbone can be used to assess the degree of deuteration.
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. In this compound, the carbon atoms of the glycerol backbone are bonded to deuterium instead of hydrogen. This C-D bond causes the corresponding carbon signals to appear as multiplets due to spin-spin coupling with deuterium (which has a spin I=1), and they may experience a slight upfield shift. This is a clear confirmation of successful deuteration at specific sites. vulcanchem.com The chemical shifts for the carbonyl and methyl carbons of the acetate (B1210297) groups remain largely unaffected. scielo.br
²H NMR: Deuterium (²H) NMR directly observes the deuterium nuclei. huji.ac.il A ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms on the glycerol backbone, providing direct evidence and quantification of the isotopic labeling. huji.ac.il While less common than ¹H NMR, it is a powerful technique for confirming the effectiveness of chemical deuteration. huji.ac.il
The following table summarizes the expected NMR spectral data for this compound, based on data for standard triacetin and known effects of deuteration.
| Nucleus | Position in this compound | Expected Chemical Shift (δ) ppm | Notes |
| ¹H | Acetyl (CH₃) | ~2.0-2.1 | Signal from the nine protons on the three acetate groups. chemicalbook.com |
| ¹H | Glyceryl (CH₂, CH) | Absent / Greatly Reduced | The five protons of the glycerol backbone are replaced by deuterium. |
| ¹³C | Acetyl (CH₃) | ~20-21 | Signal for the methyl carbons of the acetate groups. scielo.br |
| ¹³C | Glyceryl (CH₂, CH) | ~62-70 | Signals will be split into multiplets due to C-D coupling and may be shifted slightly upfield. vulcanchem.comscielo.br |
| ¹³C | Carbonyl (C=O) | ~170 | Signal for the ester carbonyl carbons. scielo.br |
This interactive table provides a summary of expected NMR data.
Fourier Transform Infrared (FTIR) Spectroscopy in Synthetic Validation
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to verify the successful synthesis of this compound by identifying its characteristic functional groups. scielo.bralbany.edu The process involves monitoring the appearance of specific absorption bands corresponding to the product and the disappearance of bands from the starting materials (e.g., the broad O-H stretch from glycerol). researchgate.netresearchgate.net The validation of this compound synthesis is confirmed by observing strong characteristic ester bands in the final product's spectrum. scielo.br
The key vibrational modes for confirming the structure of this compound include:
C=O Stretching: A strong, sharp absorption peak characteristic of the ester carbonyl group is expected. This is one of the most telling signals confirming that the acetylation of glycerol has occurred. scielo.brresearchgate.net For standard triacetin, this peak appears around 1750 cm⁻¹. scielo.br
C-O Stretching: Strong bands corresponding to the stretching vibrations of the C-O bonds within the ester linkages are also prominent.
C-H Stretching: While the glyceryl C-H bonds are replaced by C-D bonds, the C-H stretching from the methyl groups of the acetate functions will still be present.
Absence of O-H Stretching: A crucial part of synthetic validation is confirming the disappearance of the broad O-H stretching band (typically around 3200-3500 cm⁻¹) from the hydroxyl groups of the glycerol starting material. scielo.br Its absence indicates a complete reaction and high purity of the triester product.
The FTIR spectrum of the synthesized product is often compared to a standard reference spectrum of triacetin to confirm its identity. scielo.br
The table below details the principal FTIR absorption bands used to validate the synthesis of this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance in Validation |
| ~2950-3000 | C-H Stretch | Alkane (CH₃) | Confirms the presence of the acetate methyl groups. |
| ~1750 | C=O Stretch | Ester | Strong, characteristic peak indicating successful esterification. scielo.br |
| ~1200-1250 | C-O Stretch | Ester | Confirms the formation of the ester linkage. |
| ~1040 | C-O Stretch | Ester | Further confirmation of the ester functional group. |
| Absence at ~3200-3500 | O-H Stretch | Alcohol | Absence of this broad band confirms the complete conversion of glycerol's hydroxyl groups. scielo.br |
This interactive table highlights the key FTIR peaks for synthetic validation.
Applications of Triacetin D5 in Metabolic Pathway Elucidation
Metabolic Flux Analysis Utilizing Deuterated Tracers
Metabolic flux analysis (MFA) is a cornerstone technique for quantitatively studying the rates of metabolic reactions. mdpi.com The use of stable isotope tracers, such as deuterated compounds like Triacetin-d5, is integral to MFA. nih.gov These tracers allow for the detailed mapping of atomic transitions through complex biochemical networks.
Tracing Carbon Fluxes through Central Metabolic Pathways
While 13C-labeled substrates are more commonly used for tracing carbon fluxes, deuterated tracers like this compound offer a complementary approach. nih.gov When this compound is introduced into a biological system, its deuterated acetyl and glycerol (B35011) moieties enter central carbon metabolism. The deuterium (B1214612) labels can then be tracked as they are incorporated into key metabolic intermediates of pathways such as glycolysis, the citric acid cycle (TCA cycle), and gluconeogenesis. nih.govshimadzu.com By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry, researchers can deduce the relative contributions of different pathways to their production. This provides a detailed picture of how cells utilize these fundamental building blocks.
Quantifying Pathway Activity and Metabolic Network Dynamics
The incorporation of deuterium from this compound into various metabolites provides a quantitative measure of the activity of specific metabolic pathways. nih.gov By monitoring the rate at which the deuterium label appears in downstream products, scientists can calculate the flux through a given reaction or pathway. mdpi.com This dynamic information is crucial for understanding how metabolic networks respond to various stimuli, genetic modifications, or disease states. For instance, changes in the labeling patterns of TCA cycle intermediates after the administration of this compound can reveal alterations in energy metabolism.
Investigation of Acetate (B1210297) Metabolism and Turnover
Acetate is a key metabolite that plays a central role in cellular energetics and biosynthesis. This compound serves as an excellent tool for studying the dynamics of acetate metabolism due to its efficient delivery of deuterated acetate. nih.govmedchemexpress.com
Role of this compound as an Acetate Donor in Metabolic Studies
Triacetin (B1683017) is readily hydrolyzed by cellular esterases to release glycerol and three molecules of acetate. nih.gov When using this compound, the released acetate is deuterated, making it a traceable precursor for all metabolic processes involving acetate. This makes this compound an effective "acetate donor" for metabolic studies, allowing for the precise tracking of the fate of exogenously supplied acetate. researchgate.net Its ability to cross the blood-brain barrier also makes it particularly useful for studying acetate metabolism in the brain. nih.gov
Monitoring Acetate Incorporation into Biomolecules
The deuterated acetate released from this compound can be incorporated into a wide array of biomolecules. A primary fate of acetate is its conversion to acetyl-CoA, a central hub in metabolism. This labeled acetyl-CoA can then enter the TCA cycle for energy production or be used as a building block for the synthesis of fatty acids and cholesterol. By using mass spectrometry to detect the presence of deuterium in these lipids, researchers can quantify the rate of de novo lipogenesis. Furthermore, acetate is known to be involved in histone acetylation, an important epigenetic modification. The use of this compound can help in monitoring the dynamics of histone turnover and its impact on gene expression.
Exploration of Glycerol-Derived Metabolic Fates
In addition to acetate, the glycerol backbone of this compound is also deuterated, providing a means to trace its metabolic fate. vulcanchem.com Glycerol is a key substrate for both gluconeogenesis and glycerolipid synthesis.
Following its release from this compound, the labeled glycerol can be phosphorylated to glycerol-3-phosphate. From there, it can enter the gluconeogenic pathway to be converted into glucose, a process that is particularly important in the liver. nih.gov Alternatively, glycerol-3-phosphate can serve as the backbone for the synthesis of triglycerides and phospholipids. By tracking the deuterium label from the glycerol moiety of this compound, researchers can investigate the relative fluxes through these competing pathways and how they are regulated under different physiological conditions. For example, in a study on the effects of a high-fat diet, deuterium oxide (a source of deuterium similar to the labeled glycerol from this compound) was used to assess the contribution of glycerol to gluconeogenesis. nih.gov
Below is a table summarizing the key applications of this compound in metabolic research:
| Application Area | Specific Use of this compound | Metabolic Insights Gained |
| Metabolic Flux Analysis | As a deuterated tracer | Quantification of reaction rates in central carbon metabolism. |
| Acetate Metabolism | As a deuterated acetate donor | Tracing the incorporation of acetate into fatty acids, cholesterol, and for histone acetylation. |
| Glycerol Metabolism | As a source of deuterated glycerol | Determining the contribution of glycerol to gluconeogenesis and glycerolipid synthesis. |
Glycerol Backbone Tracing in Lipid Synthesis Research
The deuterated glycerol backbone released from the hydrolysis of this compound provides a powerful tool for tracing its contribution to the synthesis of new lipid molecules, particularly triglycerides. This approach is analogous to studies that utilize deuterated glycerol (D5-glycerol) to investigate lipolysis and triglyceride synthesis. metsol.combioscientifica.com The rate of appearance of the labeled glycerol in the bloodstream serves as a direct indicator of the rate of triglyceride breakdown (lipolysis). metsol.com Since adipose tissue has low levels of glycerol kinase, the glycerol released during lipolysis is not significantly reutilized within the fat cells themselves, making its appearance in plasma a reliable measure of whole-body lipolysis. bioscientifica.comcambridge.org
In the context of lipid synthesis, the liver is the primary site for the utilization of circulating glycerol. europa.eu Hepatic glycerol kinase phosphorylates the deuterated glycerol to glycerol-3-phosphate, which then serves as the backbone for the synthesis of new triglycerides. nih.govfiveable.me By measuring the incorporation of the deuterium label into the glycerol backbone of circulating triglycerides, researchers can quantify the rate of hepatic triglyceride synthesis and secretion. bioscientifica.com This provides valuable insights into the dynamics of lipid metabolism under various physiological and pathological conditions.
Table 1: Research Findings on Glycerol Backbone Tracing in Lipid Metabolism
| Research Focus | Key Findings | Implied Application for this compound |
| Quantification of Lipolysis | The rate of appearance of D5-glycerol in plasma is a direct index of whole-body triglyceride breakdown. metsol.comcambridge.org | The deuterated glycerol from this compound can be used to measure the rate of lipolysis. |
| Triglyceride Synthesis | Labeled glycerol is incorporated into newly synthesized triglycerides in the liver, allowing for the measurement of hepatic triglyceride production rates. bioscientifica.comjianhaidulab.com | Tracing the deuterated glycerol from this compound into triglycerides can quantify hepatic lipid synthesis. |
| Glycerol Metabolism | Circulating glycerol is primarily taken up by the liver and kidneys and can be used for gluconeogenesis or re-esterified to form glycerides. europa.eu | This compound can be used to study the fate of the glycerol backbone, including its contribution to glucose production. |
This table is a summary of findings from studies using analogous tracers like D5-glycerol, illustrating the potential applications of this compound.
Intermediary Metabolism Insights from this compound Labeling
The deuterated acetyl groups from this compound, after conversion to deuterated acetyl-CoA, enter the central hub of intermediary metabolism. Acetyl-CoA is a pivotal molecule that participates in numerous metabolic processes, including the citric acid cycle for energy production and as a precursor for the synthesis of fatty acids, cholesterol, and other essential compounds. caymanchem.comebi.ac.uk By tracing the deuterium label from this compound, researchers can gain insights into the flux through these key metabolic pathways.
The primary fate of acetyl-CoA in many cells is oxidation through the citric acid cycle. However, when cellular energy levels are high, excess acetyl-CoA can be directed towards biosynthetic pathways. nih.gov One of the most significant of these is de novo lipogenesis, the synthesis of fatty acids from non-lipid precursors. metsol.com The deuterium atoms from the acetyl groups of this compound can be incorporated into newly synthesized fatty acids. By measuring the deuterium enrichment in various fatty acid species, it is possible to quantify the contribution of acetate to de novo lipogenesis. nih.gov This provides a method to study the regulation of fatty acid synthesis in different tissues and in response to various dietary and hormonal signals.
Table 2: Research Findings on Acetyl-CoA Metabolism Tracing
| Research Focus | Key Findings | Implied Application for this compound |
| De Novo Lipogenesis | Stable isotope-labeled acetate is used to measure the rate of new fatty acid synthesis. metsol.com | The deuterated acetyl groups from this compound can be traced to quantify de novo lipogenesis. |
| Citric Acid Cycle Flux | Acetyl-CoA is a primary substrate for the citric acid cycle, a central pathway in energy metabolism. libretexts.org | Isotopic labeling of the acetyl pool allows for the study of flux through the citric acid cycle. |
| Fatty Acid Elongation | Acetyl-CoA is utilized in the elongation of existing fatty acid chains. | The incorporation of deuterium from this compound into longer-chain fatty acids can provide insights into fatty acid elongation processes. |
This table summarizes findings from studies using stable isotope-labeled acetate, illustrating the potential applications of the deuterated acetyl groups from this compound.
Triacetin D5 in Enzymatic Reaction Mechanism Studies
Substrate Probing for Lipase (B570770) and Esterase Activities
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases (carboxylester hydrolases, EC 3.1.1.1) both catalyze the hydrolysis of ester bonds. A key distinction often lies in their substrate preference and interfacial activation. Lipases preferentially act on water-insoluble substrates, such as long-chain triglycerides, and exhibit enhanced activity at a lipid-water interface. In contrast, esterases are generally more active towards water-soluble esters. Triacetin (B1683017), being soluble in water to some extent, can be hydrolyzed by both lipases and esterases, making its deuterated form, Triacetin-d5, a useful substrate for comparing the catalytic mechanisms of these two classes of enzymes.
The enzymatic hydrolysis of triacetin by lipases and esterases generally follows Michaelis-Menten kinetics. libretexts.orgnih.gov The reaction proceeds through the cleavage of the ester linkages to produce diacetin (B166006), monoacetin, and ultimately glycerol (B35011) and acetic acid. The rate of this hydrolysis is influenced by several factors, including temperature, pH, and enzyme concentration. dss.go.th
While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented in publicly available literature, the principles of enzyme kinetics suggest that the substitution of hydrogen with deuterium (B1214612) could potentially influence the kinetic parameters. This is due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can affect the vibrational frequencies of bonds and, consequently, the activation energy of bond-breaking steps in the rate-determining stage of the reaction.
Should the cleavage of a C-H bond on the glycerol backbone be part of the rate-determining step, a primary kinetic isotope effect would be anticipated. However, in the hydrolysis of triacetin, the primary chemical transformation occurs at the ester bond (C-O cleavage), not a C-H bond on the glycerol moiety. Therefore, any observed isotope effect from using this compound would likely be a secondary kinetic isotope effect. This secondary effect would arise from the influence of the deuterium substitution on the electronic environment and vibrational modes of the molecule as it binds to the active site and proceeds through the transition state. The magnitude of this effect would provide insights into the structure of the transition state.
Table 1: Hypothetical Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Triacetin and this compound
| Substrate | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |
| Triacetin | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available |
Note: This table is illustrative. Specific experimental data for this compound is required for accurate values.
Many lipases exhibit stereoselectivity, preferentially hydrolyzing ester bonds at specific positions on the glycerol backbone (e.g., sn-1 and sn-3 positions) or showing a preference for one enantiomer of a chiral substrate. The use of stereospecifically deuterated triglycerides has been a key strategy in probing this aspect of lipase catalysis.
For instance, studies using stereospecifically deuterium-labeled trilauroylglycerol have allowed for the direct determination of the stereoisomeric composition of reaction products using ultra-high resolution 13C nuclear magnetic resonance (NMR) spectroscopy. dss.go.th By labeling one of the primary (sn-1 or sn-3) positions of the glycerol backbone with deuterium, researchers can distinguish between the two prochiral positions and quantify the extent of fatty acid exchange at each site. This method has revealed that the degree of stereoselectivity can be influenced by the extent of the reaction conversion and varies between lipases from different sources. dss.go.th For example, lipase from Rhizomucor miehei has shown high stereoselectivity for the sn-1 position. dss.go.th
By analogy, this compound, with its deuterated glycerol backbone, can be employed in similar stereochemical studies. The deuterium atoms serve as a spectroscopic marker to track the fate of different positions of the glycerol molecule during the enzymatic reaction, providing unambiguous evidence of the enzyme's stereopreference.
Enzymatic Hydrolysis Kinetics of this compound
Deuterium Isotope Effects in Enzyme-Catalyzed Reactions
Isotope effects are a cornerstone in the study of reaction mechanisms, providing information about the transition state of a reaction. libretexts.org The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org
The use of deuterated substrates like this compound allows for the measurement of deuterium kinetic isotope effects. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but influences the reaction rate through other means, such as changes in hybridization or steric effects in the transition state. libretexts.org
In the context of this compound hydrolysis, since the C-D bonds on the glycerol backbone are not directly cleaved, any observed KIE would be a secondary effect. The magnitude of the secondary KIE can provide valuable information:
Normal secondary KIE (kH/kD > 1): This typically occurs when there is a change from a more constrained ground state to a less constrained transition state for the deuterated position.
Inverse secondary KIE (kH/kD < 1): This is often observed when the transition state is more sterically crowded or has a higher vibrational force constant at the site of isotopic substitution compared to the ground state.
Solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can also provide mechanistic insights, particularly regarding the role of proton transfer in the catalytic mechanism. nih.gov Studies on lipoprotein lipase have shown solvent isotope effects in the range of 1.5-2.2, suggesting the involvement of proton transfer in the catalytic process. nih.gov
Table 2: Illustrative Kinetic Isotope Effects in Enzymatic Reactions
| Reaction Type | Isotope Position | kH/kD | Mechanistic Implication |
| E2 Elimination libretexts.org | β-carbon | ~6.7 | C-H bond cleavage in rate-determining step (Primary KIE) |
| Lipoprotein Lipase Hydrolysis nih.gov | Solvent (H₂O/D₂O) | 1.5-2.2 | Proton transfer involved in catalysis (Solvent KIE) |
| Hypothetical this compound Hydrolysis | Glycerol backbone | >1 or <1 | Probes transition state structure (Secondary KIE) |
The precise measurement of isotope effects with this compound can offer deep mechanistic insights into how a lipase or esterase interacts with its substrate. For example, if an enzyme's active site forms a very tight complex with the substrate in the transition state, this could lead to an inverse secondary KIE (kH/kD < 1) due to increased vibrational constraints on the C-D bonds of the glycerol backbone. Conversely, if the transition state is more "loose," a normal secondary KIE (kH/kD > 1) might be observed.
Furthermore, combining the use of this compound with other mechanistic probes, such as site-directed mutagenesis of the enzyme or variations in reaction conditions, can help to build a comprehensive picture of the catalytic mechanism. For example, observing how the KIE changes with mutations in the enzyme's active site can pinpoint which amino acid residues are critical for transition state stabilization.
While direct experimental data on this compound is limited in the reviewed literature, the principles established from studies on other deuterated lipids demonstrate the immense potential of this substrate for dissecting the intricate mechanisms of lipolytic enzymes. nih.govnih.gov
Emerging Research Directions and Future Perspectives
Integration of Triacetin-d5 with Advanced Omics Technologies
The use of stable isotopes like deuterium (B1214612) has become a cornerstone in the development of quantitative and dynamic studies of metabolism. This compound, with its five deuterium atoms, offers a distinct mass shift that is readily detectable by mass spectrometry, making it an ideal internal standard and tracer in various omics applications.
Enhanced Resolution in Quantitative Metabolomics
Quantitative metabolomics aims to measure the absolute or relative concentrations of metabolites in a biological system. The accuracy of these measurements heavily relies on the use of internal standards that can correct for variations during sample preparation and analysis. Deuterated compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based metabolomics because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but a different mass. vulcanchem.com
The incorporation of deuterium-labeled compounds as internal standards is a growing trend in advanced analytical methods for quantitative metabolomics. vulcanchem.com this compound can be utilized as an internal standard for the quantification of metabolites in various biological samples. evitachem.com Its use helps to improve the precision and accuracy of measurements, leading to more reliable and reproducible data. The strategic placement of five deuterium atoms on the glycerol (B35011) backbone of this compound provides a significant mass shift without substantially altering its chemical behavior, allowing for clear differentiation from the endogenous analyte in mass spectrometric analyses. vulcanchem.com The development of targeted metabolomics methods using techniques like dynamic multiple reaction monitoring (dMRM) further enhances the ability to quantify a large number of metabolites with high sensitivity and accuracy, where the use of stable isotope-labeled internal standards is crucial. mdpi.com
Applications in Fluxomics and Lipidomics
Fluxomics is the study of metabolic fluxes, which are the rates of metabolic reactions in a biological system. Stable isotope tracers are essential for these studies, as they allow researchers to follow the path of atoms through metabolic pathways. nih.gov By introducing a labeled substrate like this compound into a biological system, scientists can track the incorporation of the deuterium label into downstream metabolites. This information is then used in metabolic flux analysis (MFA) to calculate the rates of various metabolic reactions. nih.gov This approach provides a dynamic view of metabolism that is not achievable with traditional metabolomics alone. The insights gained from fluxomics studies using tracers like this compound can help identify metabolic bottlenecks and guide metabolic engineering efforts. nih.gov
Lipidomics , a sub-discipline of metabolomics, focuses on the comprehensive analysis of lipids in a biological system. nih.gov Lipids play crucial roles in energy storage, cell signaling, and membrane structure. foodb.ca Alterations in lipid metabolism are associated with numerous diseases. nih.govnih.gov this compound, being a triacylglycerol, is particularly relevant for studying lipid metabolism. foodb.ca In lipidomics, deuterated standards are used for both targeted and untargeted analyses to improve quantification and identification of lipid species. nih.gov For instance, in untargeted lipidomics, where the goal is to analyze as many lipids as possible, the distinct isotopic signature of this compound can aid in the identification and validation of unknown lipid species. nih.gov In targeted lipidomics, which focuses on specific lipid classes, this compound can serve as an internal standard to accurately quantify changes in triacylglycerol levels under different conditions. nih.gov
Development of Novel Research Models Incorporating Deuterated Triacetin (B1683017)
The development of new chemical entities (NCEs) often involves the use of deuterated compounds to improve their pharmacokinetic profiles. nih.gov The "deuterium isotope effect" can slow down the rate of metabolic reactions, leading to a longer half-life of a drug in the body. google.com This principle is being explored in the development of novel research models.
The synthesis of deuterated compounds like this compound allows for the creation of new tools to investigate biological processes. evitachem.com For example, animal models used in preclinical research could be administered this compound to study lipid metabolism in vivo. nih.gov By tracking the fate of the deuterated glycerol and acetate (B1210297) moieties, researchers can gain insights into fatty acid synthesis, storage, and utilization in various tissues. These models can be particularly valuable for studying metabolic diseases where lipid metabolism is dysregulated.
Furthermore, the development of deuterated compounds is not limited to in vivo models. In vitro models, such as cell cultures, can also benefit from the use of this compound. For instance, by supplying cells with this compound, researchers can trace the incorporation of its components into cellular lipids and other biomolecules, providing a detailed picture of cellular metabolism.
Computational Modeling and Simulation of this compound Interactions
Computational methods are increasingly used to complement experimental studies in chemistry and biology. These methods can provide detailed insights into the behavior of molecules at the atomic level.
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide insights into the structure, dynamics, and interactions of molecules in complex biological environments, such as cell membranes or protein binding sites. rug.nl
MD simulations of this compound can be used to understand how the deuterium substitution affects its physical properties and interactions with other molecules. For example, simulations could investigate how this compound partitions into lipid bilayers or how it interacts with enzymes involved in lipid metabolism. By comparing the simulation results of this compound with its non-deuterated counterpart, researchers can gain a deeper understanding of the subtle effects of isotopic substitution on molecular behavior. This information can be valuable for interpreting experimental data and for designing new experiments.
Quantum Mechanical Calculations for Isotope Effect Predictions
Quantum mechanical (QM) calculations can be used to predict the magnitude of kinetic isotope effects (KIEs). researchgate.net The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. QM calculations can provide a theoretical basis for understanding the experimental observations of isotope effects. rsc.orgscience.gov
Potential for this compound in Environmental Fate Studies of Xenobiotics
The study of xenobiotics, which are chemical substances found within an organism that are not naturally produced or expected to be present, is a critical area of environmental science. Understanding the environmental fate of these compounds—their transport, transformation, and ultimate destination—is essential for assessing their potential impact on ecosystems and human health. Stable isotope labeling, particularly with deuterium, has emerged as a powerful tool for tracing the pathways of these foreign compounds. symeres.comnumberanalytics.com this compound, a deuterated form of Triacetin, holds significant potential in this research domain, primarily by acting as a tracer or an internal standard in analytical methodologies.
The core principle behind using a deuterated compound like this compound lies in its chemical similarity to the non-labeled form, Triacetin. numberanalytics.com However, the presence of deuterium atoms gives it a distinct mass, allowing it to be differentiated from its natural counterpart by mass spectrometry. symeres.com This characteristic is invaluable in environmental studies where a substance is intentionally released in a controlled manner to understand its behavior in a specific environment.
Research has already established that non-labeled Triacetin is considered a xenobiotic itself and is produced in high volumes, leading to its release into the environment through various waste streams. echemi.com Studies on the environmental fate of Triacetin indicate that it is expected to have very high mobility in soil and is readily biodegradable. echemi.com This existing knowledge of Triacetin's environmental behavior provides a strong foundation for its use as a tracer.
The application of deuterated compounds as tracers is a well-established practice in environmental science. For instance, deuterium oxide (heavy water) is used in hydrological studies to trace the movement of groundwater. isowater.comzeochem.com Similarly, stable isotope-labeled compounds are employed to track the fate of agrochemicals and other pollutants, providing insights into their persistence and environmental impact. symeres.com In a closely related application, Triacetin has been used as a reactive tracer in studies related to carbon geosequestration to quantify residual CO2 saturation. researchgate.net This demonstrates its utility in tracking processes within complex environmental systems.
In the context of xenobiotic fate, this compound could be co-applied with a xenobiotic of interest to a model ecosystem, such as a soil column or an aquatic microcosm. By monitoring the movement and transformation of this compound alongside the target xenobiotic, researchers can gain insights into the physical and chemical processes affecting both compounds. Because this compound and the xenobiotic would be subjected to the same environmental conditions, the fate of this compound can serve as a benchmark for processes like leaching, volatilization, and to some extent, biodegradation.
Furthermore, this compound is an ideal candidate for use as an internal standard in the quantitative analysis of xenobiotics from environmental samples. The complexity of environmental matrices, such as soil, sediment, and water, can often interfere with the accurate quantification of target analytes. nih.gov By adding a known amount of this compound to a sample, it can be used to correct for losses during sample preparation and for variations in the analytical instrument's response. This approach significantly improves the precision and accuracy of the data, which is crucial for making reliable environmental risk assessments.
The potential applications for this compound in environmental fate studies of xenobiotics are summarized in the table below:
| Potential Application | Description | Rationale |
| Tracer for Transport Studies | Co-application with a xenobiotic to track movement through soil, water, or air. | Triacetin has high mobility in soil and its deuterated form can be easily distinguished from the background. echemi.com |
| Benchmark for Degradation Studies | Comparing the degradation rate of this compound to that of a target xenobiotic under the same conditions. | Triacetin is readily biodegradable, providing a reference for biodegradation potential. echemi.com |
| Internal Standard for Quantitative Analysis | Addition to environmental samples to improve the accuracy of xenobiotic concentration measurements. | Deuterated standards are chemically similar to their non-labeled counterparts and can correct for matrix effects and analytical variability. symeres.comnih.gov |
| Surrogate for Chemically Similar Xenobiotics | Acting as a model compound to predict the environmental fate of other short-chain ester compounds. | The environmental behavior of Triacetin is relatively well-understood, allowing for informed predictions about similar chemicals. echemi.com |
Q & A
Q. How is Triacetin-d5 synthesized and characterized for use as an internal standard in analytical chemistry?
this compound is synthesized via deuteration of the parent compound (Triacetin) using deuterated reagents (e.g., D₂O or deuterated acids). Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and mass spectrometry (MS) to verify isotopic purity (>98% deuterium). Researchers should report retention times in chromatographic methods (e.g., LC-MS) and compare them with non-deuterated Triacetin to validate specificity .
Q. What are the critical parameters for ensuring stability and reproducibility of this compound in long-term storage?
Stability studies require controlled storage conditions (−20°C in inert atmospheres) and periodic analysis via high-performance liquid chromatography (HPLC) to monitor degradation. Reproducibility is validated by comparing batch-to-batch NMR spectra and ensuring consistent deuterium enrichment ratios. Stability data should be statistically analyzed (e.g., ANOVA) to identify deviations .
Q. How is this compound validated for quantifying glycerides in lipidomics studies?
Validation includes spike-and-recovery experiments in biological matrices (e.g., plasma or tissue homogenates). Calibration curves (1–100 ng/mL) must demonstrate linearity (R² > 0.99) and low inter-day variability (<15% RSD). Cross-reactivity with structurally similar lipids should be tested via competitive binding assays .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound to study deuterium isotope effects in metabolic pathways?
Researchers must account for kinetic isotope effects (KIEs) by comparing reaction rates of deuterated vs. non-deuterated substrates. Isotope ratio mass spectrometry (IRMS) or tandem MS/MS can quantify KIEs. Control experiments should isolate isotopic interference from enzymatic activity, and data normalization should use paired statistical tests (e.g., Student’s t-test) .
Q. How can contradictions in deuterium retention data arise when this compound is used in in vivo metabolic tracing studies?
Contradictions may stem from non-uniform deuterium distribution due to metabolic exchange with body water or enzymatic deuteration reversal. To resolve this, researchers should combine stable isotope-resolved metabolomics (SIRM) with compartmental modeling to track deuterium flux. Data triangulation (e.g., comparing LC-MS, NMR, and IRMS results) minimizes analytical bias .
Q. What methodologies address signal suppression of this compound in complex biological matrices during LC-MS analysis?
Matrix effects are mitigated using isotope dilution mass spectrometry (IDMS), where this compound is spiked before extraction. Post-column infusion experiments identify ion suppression zones, and mobile phase optimization (e.g., adding formic acid or ammonium acetate) enhances ionization efficiency. Data should be corrected using internal standard response factors .
Q. How do researchers reconcile discrepancies between computational predictions and experimental data for this compound’s solvent interactions in molecular dynamics simulations?
Discrepancies often arise from force field parameter limitations. Solutions include ab initio molecular dynamics (AIMD) to refine deuterium bonding parameters and validating simulations with experimental solvent isotope effects (SIEs) measured via viscometry or dielectric constant analysis. Sensitivity analysis identifies dominant variables in computational models .
Methodological Challenges and Best Practices
Q. What statistical approaches are recommended for handling batch variability in this compound synthesis?
Multivariate analysis (e.g., PCA) of synthesis parameters (temperature, reaction time, deuterium source purity) identifies variability drivers. Quality-by-design (QbD) frameworks optimize synthesis protocols, and batch acceptance criteria should include deuterium enrichment thresholds (e.g., ≥95%) .
Q. How should researchers design controls to distinguish this compound’s isotopic effects from background noise in tracer studies?
Use dual-isotope labeling (e.g., ¹³C and ²H) to differentiate metabolic incorporation from natural abundance. Blank matrices (without isotope) and time-resolved sampling controls are essential. Noise reduction employs wavelet transforms or Savitzky-Golay filtering in spectral data preprocessing .
Q. What protocols ensure ethical reproducibility when sharing this compound datasets across collaborative studies?
Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable): publish raw spectra in repositories (e.g., MetaboLights), document synthesis protocols using CHEBI identifiers, and share computational scripts (e.g., Python/R) for data analysis. Cross-lab validation via round-robin trials minimizes procedural bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
